Cas no 96897-96-0 (2,6-dimethoxy-3-methylbenzoic acid)

96897-96-0 structure
Nome del prodotto:2,6-dimethoxy-3-methylbenzoic acid
2,6-dimethoxy-3-methylbenzoic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzoic acid, 2,6-dimethoxy-3-methyl-
- 2,6-Dimethoxy-3-methylbenzoic acid
- 2,6-dimethoxy-3-methylbenzoic acid
-
- Inchi: 1S/C10H12O4/c1-6-4-5-7(13-2)8(10(11)12)9(6)14-3/h4-5H,1-3H3,(H,11,12)
- Chiave InChI: FZXXCOREGQDGHV-UHFFFAOYSA-N
- Sorrisi: C(O)(=O)C1=C(OC)C=CC(C)=C1OC
2,6-dimethoxy-3-methylbenzoic acid Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-191762-0.1g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 0.1g |
$337.0 | 2023-11-13 | |
Enamine | EN300-191762-10.0g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 10g |
$4176.0 | 2023-06-06 | |
Enamine | EN300-191762-0.25g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 0.25g |
$481.0 | 2023-11-13 | |
Enamine | EN300-191762-1.0g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 1g |
$971.0 | 2023-06-06 | |
Enamine | EN300-191762-5.0g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 5g |
$2816.0 | 2023-06-06 | |
Enamine | EN300-191762-10g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 10g |
$4176.0 | 2023-11-13 | |
Aaron | AR028A4V-500mg |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 500mg |
$1068.00 | 2025-02-15 | |
Aaron | AR028A4V-2.5g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 2.5g |
$2642.00 | 2025-02-15 | |
1PlusChem | 1P0289WJ-10g |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 10g |
$5224.00 | 2024-04-19 | |
Aaron | AR028A4V-100mg |
2,6-dimethoxy-3-methylbenzoic acid |
96897-96-0 | 95% | 100mg |
$489.00 | 2025-02-15 |
2,6-dimethoxy-3-methylbenzoic acid Letteratura correlata
-
Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316
-
2. Characterization of coal-based fulvic acid and the construction of a fulvic acid molecular model†Guan-qun Gong,Xin Yuan,Ying-jie Zhang,Ya-jun Li,Wei-xin Liu,Ming Wang,Yu-feng Zhao,Liang-wei Xu RSC Adv., 2020,10, 5468-5477
-
3. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Zheng-Han Guo,Ling-Li Zhou,Dong-Sheng Pan,Sai Huang,Jin-Kun Li,Jun-Ling Song New J. Chem., 2021,45, 11845-11851
-
L. F. Lepre,J. Szala-Bilnik,L. Pison,M. Traïkia,A. A. H. Pádua,R. A. Ando,M. F. Costa Gomes Phys. Chem. Chem. Phys., 2017,19, 12431-12440
96897-96-0 (2,6-dimethoxy-3-methylbenzoic acid) Prodotti correlati
- 1996163-75-7(1-propoxycyclohexane-1-carbaldehyde)
- 2199132-87-9(1-(but-2-yn-1-yl)-4-methyl-3-(oxan-4-yl)-4,5-dihydro-1H-1,2,4-triazol-5-one)
- 2133291-65-1(rac-(1R,2S)-2-(furan-3-yl)cyclopropan-1-amine)
- 1155507-37-1((2-ethoxyethyl)1-(furan-2-yl)ethylamine)
- 1030596-76-9((2R)-1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine)
- 2171681-73-3(1-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidocyclopentane-1-carboxylic acid)
- 1936405-72-9(3-Pyrrolidinecarboxylic acid, 3-cyano-, ethyl ester)
- 1808858-15-2(2-chloro-6-methyl-N-[1-(1H-1,2,3,4-tetrazol-5-yl)butyl]pyridine-4-carboxamide)
- 1623792-00-6(Bromo-PEG8-Boc)
- 1262000-94-1(3-Chloro-5-(naphthalen-2-YL)phenol)
Fornitori consigliati
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
